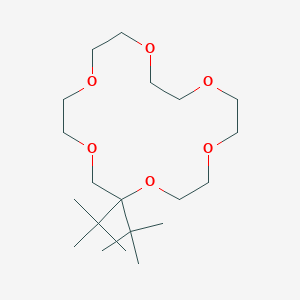
2,2-Di-tert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Di-tert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane is a chemical compound known for its unique structure and properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form complexes with various cations, making them useful in a variety of chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Di-tert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the cyclization of linear polyethers. One common method is the Williamson ether synthesis, where an alcohol reacts with an alkyl halide in the presence of a strong base to form an ether. The reaction conditions often require an inert atmosphere and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Di-tert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where one of the ether groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized ethers, while reduction can produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
2,2-Di-tert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound can be used to study ion transport and membrane permeability due to its ability to complex with cations.
Medicine: Research is ongoing into its potential use in drug delivery systems, where it can encapsulate and transport therapeutic agents.
Industry: It is used in the separation and purification of metal ions in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,2-Di-tert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane involves its ability to form stable complexes with cations. The ether oxygen atoms in the ring structure coordinate with the cation, stabilizing it within the ring. This complexation can affect the solubility, reactivity, and transport properties of the cation, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
18-Crown-6: Another crown ether with a similar ring size but without the tert-butyl groups.
Dicyclohexano-18-crown-6: A crown ether with cyclohexane groups instead of tert-butyl groups.
Benzo-18-crown-6: A crown ether with a benzene ring incorporated into the structure.
Uniqueness
2,2-Di-tert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to the presence of the tert-butyl groups, which can provide steric hindrance and affect the compound’s complexation properties. This can lead to differences in selectivity and stability of the complexes formed compared to other crown ethers.
Propriétés
Numéro CAS |
64111-69-9 |
|---|---|
Formule moléculaire |
C20H40O6 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
2,2-ditert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C20H40O6/c1-18(2,3)20(19(4,5)6)17-25-14-13-23-10-9-21-7-8-22-11-12-24-15-16-26-20/h7-17H2,1-6H3 |
Clé InChI |
PPTKDOCHDHRUGG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1(COCCOCCOCCOCCOCCO1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


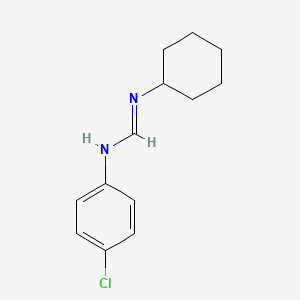
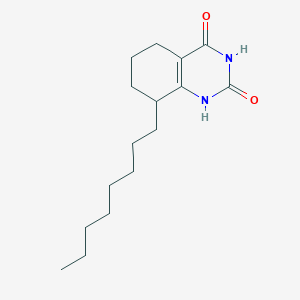
![7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14509428.png)
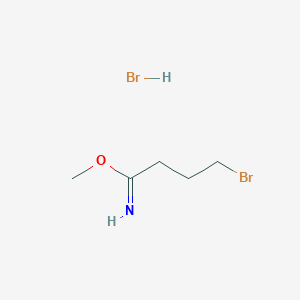
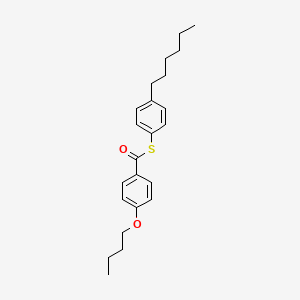
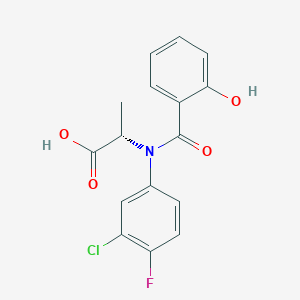
![1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B14509455.png)
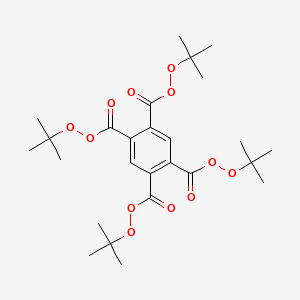

![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate](/img/structure/B14509477.png)
![1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione](/img/structure/B14509479.png)
![2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol](/img/structure/B14509482.png)

